Clazosentan

Endothelin Receptor Antagonist Receptor Selectivity Binding Affinity

Problem: Researchers studying post-aSAH cerebral vasospasm face confounding effects from dual ET_A/ET_B antagonists that block vasodilatory ET_B pathways. Solution: Clazosentan-the only ERA approved for cerebral vasospasm prevention (PMDA Japan)-delivers ~1,000:1 ET_A selectivity (Ki=0.13 nM), preserving ET_B-mediated vasodilation and ET-1 clearance. • Validated in rodent SAH models via continuous IV infusion • Definitive tool for dissecting ET_A-specific pathways in vascular smooth muscle & CNS research • Enables cleaner mechanistic studies vs. dual antagonists like bosentan

Molecular Formula C25H23N9O6S
Molecular Weight 577.6 g/mol
CAS No. 180384-56-9
Cat. No. B1669160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClazosentan
CAS180384-56-9
SynonymsAXV 034
AXV 343434
AXV-034
AXV-034343
AXV-343434
AXV343434
clazosentan
Ro 61-1790
Ro-61-1790
VML 588
VML-588
VML588
Molecular FormulaC25H23N9O6S
Molecular Weight577.6 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC
InChIInChI=1S/C25H23N9O6S/c1-15-7-8-20(27-14-15)41(36,37)32-24-21(40-19-6-4-3-5-18(19)38-2)25(39-12-11-35)29-22(28-24)16-9-10-26-17(13-16)23-30-33-34-31-23/h3-10,13-14,35H,11-12H2,1-2H3,(H,28,29,32)(H,30,31,33,34)
InChIKeyLFWCJABOXHSRGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Clazosentan Procurement Guide


Clazosentan (Ro 61-1790; AXV-034343; VML-588) is a small-molecule, non-peptide, selective endothelin A (ETA) receptor antagonist [1]. Developed primarily for intravenous administration, its mechanism centers on competitively inhibiting the binding of endothelin-1 (ET-1) to the ETA receptor, thereby mitigating ET-1-mediated vasoconstriction [2]. This action is particularly relevant in the context of cerebral vasospasm following aneurysmal subarachnoid hemorrhage (aSAH), for which clazosentan has received regulatory approval in Japan under the brand name Pivlaz [3].

ETA receptor pathway study fit
Cerebral vasospasm model context
Intravenous infusion research workflow

Clazosentan Substitution Limitations


Substitution of clazosentan with other endothelin receptor antagonists (ERAs) is not straightforward due to fundamental differences in receptor selectivity profiles, pharmacokinetic properties, and clinical evidence bases. For instance, while clazosentan exhibits high selectivity for the ETA receptor, other ERAs like bosentan or tezosentan are dual antagonists, blocking both ETA and ETB receptors [1]. This distinction is critical as ETB receptor antagonism can lead to distinct physiological effects, including impaired ET-1 clearance and altered vasodilation [2]. Furthermore, clazosentan is specifically formulated and clinically validated for intravenous use in preventing cerebral vasospasm post-aSAH [3], a setting where oral, dual-acting ERAs used for pulmonary arterial hypertension would lack both the requisite route of administration and the supporting clinical efficacy data.

Dual ETA/ETB antagonists like bosentan may shift ETB-mediated vasodilation and clearance profiles
Oral ETA antagonists may not transfer to intravenous acute-care research settings
Non-aSAH model evidence may not replicate vasospasm endpoint context

Clazosentan Comparative Evidence


Superior ETA Selectivity

Clazosentan demonstrates exceptional selectivity for the ETA receptor over the ETB receptor, with an approximate 1,000-fold difference . This selectivity is substantially higher than that of bosentan, a dual ETA/ETB antagonist, which shows only 20- to 67-fold selectivity , and tezosentan, another dual antagonist with a pA2-derived selectivity of approximately 63-fold . This quantitative difference underscores clazosentan's targeted mechanism of action, which is designed to avoid ETB-mediated effects like impaired ET-1 clearance and vasodilation.

ETA Selectivity Ratio
Reported comparison
~1,000-fold vs ETB
Bosentan: 20- to 67-fold; Tezosentan: ~63-fold
Supports ETA-selective pathway interpretation
Selectivity comparison across published binding assays
Endothelin Receptor Antagonist Receptor Selectivity Binding Affinity

Greater ETA Binding Affinity

In direct binding assays on human ETA receptors, clazosentan exhibits a binding affinity (Ki) of 0.13 nM [1]. This is notably more potent than ambrisentan, another ETA-selective antagonist, which has reported Ki values ranging from 1 nM to 195 nM across different assays , though some sources report a higher affinity Ki of 0.011 nM for ambrisentan [2]. The consistently reported sub-nanomolar affinity of clazosentan underscores its high potency at the target receptor.

ETA Binding Affinity (Ki)
Cross-study context
0.13 nM
Ambrisentan: 1 nM to 195 nM reported range
Supports target-engagement assay context
Human ETA displacement assay context
ETA Antagonist Binding Affinity In Vitro Pharmacology

Vasospasm Reduction in aSAH

In a Phase IIa randomized, double-blind, placebo-controlled trial in patients with severe aSAH (Hunt & Hess Grades III-IV), clazosentan significantly reduced the incidence of angiographically evident cerebral vasospasm. The incidence was 40% in the clazosentan group compared to 88% in the placebo group (p = 0.008) [1]. This represents a 48-percentage point absolute risk reduction, demonstrating a robust and clinically meaningful effect on a surrogate endpoint for delayed cerebral ischemia.

Vasospasm Incidence (aSAH)
Trial context
40% vs Placebo 88%
Absolute reduction 48 pp (p = 0.008)
Reported angiographic vasospasm endpoint context
Phase IIa, severe aSAH, Day 8 angiography
Cerebral Vasospasm Subarachnoid Hemorrhage Clinical Trial

Intravenous Formulation for Acute Care

Clazosentan is specifically designed and formulated for continuous intravenous infusion [1], a critical feature for the acute management of aSAH patients who are often unconscious or unable to take oral medications. This contrasts with other ETA antagonists like ambrisentan and bosentan, which are formulated for oral administration [2]. The intravenous route allows for precise dose titration, rapid achievement of therapeutic plasma concentrations, and avoids the variability associated with gastrointestinal absorption in critically ill patients.

IV Infusion Formulation
Class-level context
Continuous IV infusion vs Oral tablet
IV route supports acute-care model research workflow
Formulation differentiator for neurocritical care models
Intravenous Drug Pharmacokinetics Acute Care

Clazosentan Research & Clinical Applications


Cerebral Vasospasm and DCI in SAH Models

Given its potent and selective ETA receptor antagonism (Ki = 0.13 nM) and demonstrated efficacy in reducing angiographic vasospasm in humans, clazosentan is the definitive tool compound for investigating the role of the ET-1/ETA axis in large-artery cerebral vasospasm post-SAH [1][2]. Its intravenous formulation is particularly well-suited for rodent models of SAH, allowing for continuous infusion and precise dose-response studies that mimic the clinical scenario [3].

ETA-Specific Signaling Analysis

With an ETA to ETB selectivity ratio of approximately 1,000:1, clazosentan is an ideal pharmacological tool for dissecting ETA-mediated pathways in vascular smooth muscle cells, cardiac myocytes, and other tissues [1]. Its high selectivity allows researchers to block ETA-mediated vasoconstriction and cell proliferation while preserving the vasodilatory and clearance functions of the ETB receptor, enabling cleaner mechanistic studies compared to dual antagonists like bosentan or tezosentan [4].

aSAH and Neurocritical Care Research

As the only endothelin receptor antagonist approved for the prevention of cerebral vasospasm, vasospasm-related cerebral infarction, and cerebral ischemic symptoms after aSAH, clazosentan is a mandatory comparator or investigational agent for any clinical trial aiming to improve outcomes in this patient population [2]. Its established safety and efficacy profile in this specific, high-morbidity indication makes it the standard-of-care control arm for future neuroprotective or vasospasm-preventative studies in aSAH [3].

Application
Selection Property
Validation Focus
Cerebral vasospasm / DCI model studies
ETA-pathway vasospasm model response
Angiographic vasospasm endpoint monitoring
ETA-specific signaling pathway analysis
High ETA selectivity assay context
ETB-preserved pathway-response interpretation
aSAH neurocritical care research
IV formulation for acute-care model context
Vasospasm-related endpoint and comparator review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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